molecular formula C11H13N3O2S B14430132 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide CAS No. 77505-55-6

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide

Cat. No.: B14430132
CAS No.: 77505-55-6
M. Wt: 251.31 g/mol
InChI Key: CIQJZVQGFDELFL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is an organic compound that belongs to the class of imidazolidines This compound is characterized by the presence of a hydroxymethyl group, a phenyl group, and a sulfanylidene group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-phenylimidazolidine-2-thione with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This includes the use of industrial-grade reagents, efficient reaction setups, and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfanylidene group can be reduced to form thiol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl and sulfanylidene groups can interact with hydrophobic and thiol-containing sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylimidazolidine-2-thione: Lacks the hydroxymethyl group.

    3-(Hydroxymethyl)-N-phenylimidazolidine-1-carboxamide: Lacks the sulfanylidene group.

    N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide: Lacks the hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is unique due to the presence of both the hydroxymethyl and sulfanylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

77505-55-6

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

3-(hydroxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide

InChI

InChI=1S/C11H13N3O2S/c15-8-13-6-7-14(11(13)17)10(16)12-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,12,16)

InChI Key

CIQJZVQGFDELFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)N1CO)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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